3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole
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Overview
Description
3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and chlorine atoms within its structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole typically involves the reaction of 5-chloro-1,2,4-thiadiazole with butylthiol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The general reaction scheme is as follows:
5-chloro-1,2,4-thiadiazole+butylthiolbase, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding thiadiazole without the chlorine substituent.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (R-NH₂), or thiols (R-SH) can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 1,2,4-thiadiazole derivatives without chlorine.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the butylsulfanyl and chlorine substituents, which can interact with biological molecules such as enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)-5-chloro-1,2,4-thiadiazole
- 3-(Ethylsulfanyl)-5-chloro-1,2,4-thiadiazole
- 3-(Propylsulfanyl)-5-chloro-1,2,4-thiadiazole
Uniqueness
3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chain can influence the compound’s lipophilicity, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-butylsulfanyl-5-chloro-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S2/c1-2-3-4-10-6-8-5(7)11-9-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVJXANYRQYLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NSC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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